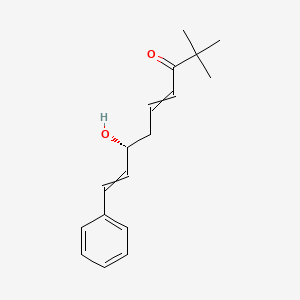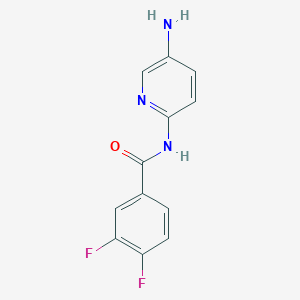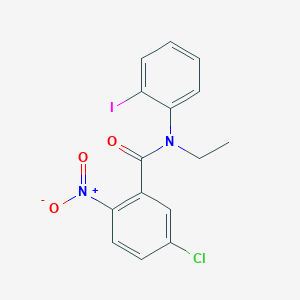oxophosphanium CAS No. 828265-17-4](/img/structure/B14208320.png)
[Cyclohexyl(difluoro)methyl](hydroxy)oxophosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl(difluoro)methyloxophosphanium is a chemical compound with the molecular formula C₇H₁₁F₂O₂P It is known for its unique structure, which includes a cyclohexyl group, difluoromethyl group, and a hydroxy oxophosphanium moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl(difluoro)methyloxophosphanium typically involves the reaction of cyclohexyl-containing precursors with difluoromethylating agents under controlled conditions. One common method includes the use of difluoromethylphosphine oxide as a starting material, which undergoes a series of reactions to introduce the cyclohexyl and hydroxy groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexyl(difluoro)methyloxophosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it into lower oxidation state species.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Cyclohexyl(difluoro)methyloxophosphanium has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: The compound is utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Cyclohexyl(difluoro)methyloxophosphanium involves its interaction with molecular targets through its functional groups. The difluoromethyl group can participate in hydrogen bonding and other interactions, while the hydroxy and oxophosphanium moieties can engage in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylphosphine oxide: Similar in structure but lacks the difluoromethyl group.
Difluoromethylphosphine oxide: Contains the difluoromethyl group but lacks the cyclohexyl group.
Hydroxyphosphine oxide: Contains the hydroxy group but lacks the cyclohexyl and difluoromethyl groups.
Uniqueness
Cyclohexyl(difluoro)methyloxophosphanium is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
828265-17-4 |
|---|---|
Fórmula molecular |
C7H12F2O2P+ |
Peso molecular |
197.14 g/mol |
Nombre IUPAC |
[cyclohexyl(difluoro)methyl]-hydroxy-oxophosphanium |
InChI |
InChI=1S/C7H11F2O2P/c8-7(9,12(10)11)6-4-2-1-3-5-6/h6H,1-5H2/p+1 |
Clave InChI |
YSDBAHUGIKETOD-UHFFFAOYSA-O |
SMILES canónico |
C1CCC(CC1)C(F)(F)[P+](=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-](/img/structure/B14208242.png)

![2-{6-[3-(Cyanomethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14208253.png)
![2-Methyl-2,3-dihydrothieno[3,4-b][1,4]oxathiine](/img/structure/B14208258.png)

![2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis[4-(trifluoromethyl)benzoic acid]](/img/structure/B14208263.png)


![Benzenamine, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-N,N-dipropyl-](/img/structure/B14208287.png)
![Propanedioic acid, [2-(2,5-dimethoxyphenyl)ethyl]-](/img/structure/B14208291.png)
![3-(4-Methoxyphenyl)-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B14208292.png)

![3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B14208317.png)

